molecular formula C₁₄H₂₂O₄ B1662914 trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid CAS No. 191282-48-1

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No. B1662914
M. Wt: 254.32 g/mol
InChI Key: VCWLZDVWHQVAJU-NEPJUHHUSA-N
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Description

“trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid” is a chemical compound with the CAS Number: 191282-48-1 and a Linear Formula: C14H22O4 . It is used in various scientific research due to its versatile nature, making it ideal for studying biological reactions, drug development, and organic synthesis.


Molecular Structure Analysis

The IUPAC Name of the compound is (2R,3S)-4-methylene-2-octyl-5-oxotetrahydro-3-furancarboxylic acid . The InChI Code is 1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 . The molecular weight is 254.33 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 432.1°C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The compound’s versatile nature makes it ideal for studying biological reactions, drug development, and organic synthesis. It is a modulator that interacts with focusing and modifying enzymes . It is a synthetic analogue of the natural molecule, 5-hydroxytetrahydrofolate, which has been shown to be an enzyme . This suggests that the compound could have potential applications in various areas of scientific research in the future.

properties

IUPAC Name

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLZDVWHQVAJU-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

CAS RN

191282-48-1
Record name 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 2
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 3
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 4
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 5
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 6
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

Citations

For This Compound
3
Citations
C Sánchez, K Makowski, P Mera, J Farràs, E Nicolás… - RSC …, 2013 - pubs.rsc.org
… trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75). A sample of trans-4 (85 mg, 0.35 mmol) was heated in a solution of MMC (magnesium methyl carbonate, 2 M) …
Number of citations: 4 pubs.rsc.org
A Galindo Muñoz - 2018 - diposit.ub.edu
… C75 or trans-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is a trisubstituted α-methylene-γ-butyrolactone similar to the natural products family of paraconic acids. As …
Number of citations: 0 diposit.ub.edu
C Sánchez Zarzalejo, K Makowski… - RSC Advances, 2013 …, 2013 - diposit.ub.edu
C75 is a synthetic racemic α-methylene-γ-butyrolactone exhibiting anti-tumoral properties in vitro and in vivo as well as inducing hypophagia and weight loss in rodents. These …
Number of citations: 2 diposit.ub.edu

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